molecular formula C15H12N4OS B12423495 Vanin-1-IN-2

Vanin-1-IN-2

Cat. No.: B12423495
M. Wt: 296.3 g/mol
InChI Key: XXQGGYNRNJTVTN-UHFFFAOYSA-N
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Description

Vanin-1-IN-2 is a chemical compound known for its role as an inhibitor of the enzyme vanin-1. Vanin-1 is a pantetheinase enzyme that hydrolyzes pantetheine into pantothenic acid (vitamin B5) and cysteamine. This enzyme is involved in various physiological processes, including oxidative stress response and inflammation regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vanin-1-IN-2 typically involves the design and synthesis of pyrimidine amide compounds as lead compounds. The synthetic route includes a nucleophilic addition-elimination reaction of pantetheine-derived Weinreb amide under Barbier conditions . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Vanin-1-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a range of functionalized compounds with diverse properties.

Scientific Research Applications

Vanin-1-IN-2 has several scientific research applications, including:

Mechanism of Action

Vanin-1-IN-2 exerts its effects by inhibiting the enzyme vanin-1. This inhibition prevents the hydrolysis of pantetheine into pantothenic acid and cysteamine, thereby modulating the redox status and inflammatory response in cells. The molecular targets involved include the active site of vanin-1, where this compound binds and blocks the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Vanin-1-IN-2 include other vanin-1 inhibitors and pantetheinase inhibitors. These compounds share a common mechanism of action but may differ in their chemical structure and potency.

Uniqueness

This compound is unique due to its specific design and synthesis, which allows for effective inhibition of vanin-1. Its ability to modulate oxidative stress and inflammation pathways makes it a valuable tool in scientific research and potential therapeutic applications .

Biological Activity

Vanin-1-IN-2 is a compound that inhibits the enzyme Vanin-1, which plays a significant role in various biological processes, particularly in inflammation, oxidative stress, and metabolism. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of Vanin-1

Vanin-1 (VNN1) is an enzyme that exhibits pantetheinase activity, breaking down pantetheine into cysteamine and pantothenic acid (vitamin B5). It is expressed in various tissues, including the liver, kidney, and intestine, and is implicated in several physiological and pathophysiological conditions such as systemic sclerosis (SSc), diabetes, and inflammatory diseases .

This compound functions by inhibiting the enzymatic activity of Vanin-1. This inhibition leads to alterations in metabolic pathways associated with oxidative stress and inflammation. The compound's mechanism can be summarized as follows:

  • Inhibition of Pantetheinase Activity : By blocking Vanin-1 activity, this compound prevents the conversion of pantetheine to cysteamine and pantothenic acid.
  • Reduction in Inflammatory Mediators : Studies have shown that inhibition of Vanin-1 reduces the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses .

Case Studies

  • Systemic Sclerosis (SSc) : In a study involving wild-type mice with hypochlorous acid-induced SSc, the inhibition of Vanin-1 led to a significant reduction in fibrosis and immunologic abnormalities. Mice lacking Vanin-1 showed better resistance to SSc compared to their wild-type counterparts .
  • Diabetes Models : Research indicated that Vanin-1 activity is elevated in models of obesity and diabetes. The pharmacological inhibition of Vanin-1 using compounds like this compound demonstrated potential as an anti-diabetic strategy by improving insulin sensitivity and reducing hepatic steatosis .

Data Tables

Study Model Outcome Reference
SSc StudyHOCl-induced SSc in miceReduced fibrosis and immunologic abnormalities with Vanin-1 inhibition
Diabetes StudyHigh fat diet-induced obesityImproved insulin sensitivity; reduced hepatic steatosis with Vanin-1 inhibition
Colitis StudyInflammatory colitis modelEnhanced resistance to colitis symptoms with genetic and pharmacological inhibition

Applications in Medical Research

This compound has been explored for its therapeutic potential across various conditions:

  • Kidney Injury : A near-infrared fluorescent probe for detecting Vanin-1 activity was developed, demonstrating its use in diagnosing kidney injuries related to cisplatin treatment. The probe showed increased urinary levels of Vanin-1 post-treatment, indicating its role as a biomarker for kidney damage .
  • Inflammatory Diseases : The compound has also been investigated for its effects on inflammatory pathways. In models of colitis, inhibition of Vanin-1 resulted in decreased inflammatory mediator production, suggesting its potential as a treatment for inflammatory bowel diseases .

Properties

Molecular Formula

C15H12N4OS

Molecular Weight

296.3 g/mol

IUPAC Name

[2-(pyridin-3-ylmethylamino)pyrimidin-5-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C15H12N4OS/c20-14(13-4-2-6-21-13)12-9-18-15(19-10-12)17-8-11-3-1-5-16-7-11/h1-7,9-10H,8H2,(H,17,18,19)

InChI Key

XXQGGYNRNJTVTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC=C(C=N2)C(=O)C3=CC=CS3

Origin of Product

United States

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